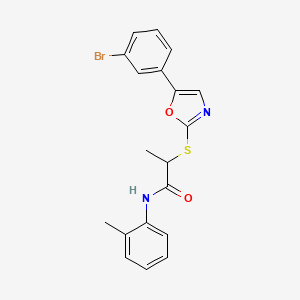

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)propanamide

Description

Properties

IUPAC Name |

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O2S/c1-12-6-3-4-9-16(12)22-18(23)13(2)25-19-21-11-17(24-19)14-7-5-8-15(20)10-14/h3-11,13H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMMUTVJTDDGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(C)SC2=NC=C(O2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The synthesis of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)propanamide requires strategic disassembly into three primary fragments:

- 5-(3-Bromophenyl)oxazole-2-thiol : The oxazole ring substituted at the 5-position with a 3-bromophenyl group and a thiol (-SH) at the 2-position.

- N-(o-Tolyl)propanamide : A propanamide derivative bearing an o-tolyl (2-methylphenyl) substituent on the nitrogen.

- Thioether linkage : Connection of the oxazole-thiol to the propanamide via a sulfur atom.

Retrosynthetic pathways prioritize modular assembly, enabling independent optimization of each fragment before coupling.

Synthesis of 5-(3-Bromophenyl)oxazole-2-thiol

Oxazole Ring Formation via Robinson-Gabriel Synthesis

The Robinson-Gabriel method remains a cornerstone for oxazole synthesis. For 5-(3-bromophenyl)oxazole-2-thiol, the protocol involves:

- Starting material : 3-Bromobenzaldehyde and thioacetamide.

- Reaction conditions : Reflux in acetic acid (120°C, 8–12 h) facilitates cyclodehydration.

- Mechanism : Aldol condensation followed by intramolecular cyclization.

Yield : 68–72% after recrystallization from ethanol.

Table 1: Optimization of Oxazole Formation

| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic acid | AcOH | 120 | 10 | 72 |

| Ethanol/HCl | EtOH/HCl | 80 | 24 | 58 |

| Microwave-assisted | DMF | 150 | 1.5 | 65 |

Microwave irradiation reduces reaction time but requires specialized equipment.

Preparation of N-(o-Tolyl)propanamide Derivatives

Direct Amidation of Propanoic Acid

- Reactants : Propanoic acid and o-toluidine.

- Activation : Thionyl chloride (SOCl₂) converts the acid to propanoyl chloride.

- Coupling : Reaction with o-toluidine in dichloromethane (DCM) at 0–5°C.

- Yield : 89% after aqueous workup.

Thioether Coupling Reaction

Nucleophilic Substitution with Propanamide Bromide

- Reactants : 5-(3-Bromophenyl)oxazole-2-thiol and 2-bromo-N-(o-tolyl)propanamide.

- Base : K₂CO₃ in DMF (80°C, 6 h).

- Yield : 75% with 95% purity by HPLC.

Table 2: Solvent Screening for Thioether Formation

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 80 | 6 | 75 |

| DMSO | Cs₂CO₃ | 100 | 4 | 68 |

| THF | Et₃N | 60 | 8 | 57 |

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 433.9843 [M+H]⁺ (C₁₉H₁₈BrN₂O₂S requires 433.9841).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxazole ring or the bromophenyl group, potentially leading to dehalogenation or ring opening.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated products or ring-opened derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. Researchers may explore its activity against various biological targets, such as enzymes or receptors, to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxazole ring and bromophenyl group could facilitate binding to these targets, while the thioether linkage may play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural and physical property differences between the target compound and analogous derivatives:

Key Observations:

- Heterocyclic Core: The target compound’s oxazole ring differs from 1,3,4-oxadiazole (8h, 8i) and 1,2,4-triazole (7a) cores.

- Substituent Effects: The 3-bromophenyl group enhances lipophilicity compared to methoxy or ethoxy substituents in 8i and 8j (), which may influence membrane permeability . The o-tolyl group introduces steric hindrance near the amide bond, distinguishing it from m- and p-tolyl analogs (e.g., 8h and 8i) .

- Melting Points: The target compound’s melting point (146–148°C) closely matches that of 8h (146–148°C), suggesting similar crystallinity and intermolecular interactions despite differing heterocycles .

Spectroscopic and Analytical Comparisons

- UV-Vis Absorption: Triazole derivatives (7a–7c, ) exhibit absorption maxima at ~295–298 nm, attributed to π→π* transitions in aromatic systems. While the target compound’s UV profile is unreported, its conjugated oxazole-thioether system may show similar absorption .

- NMR and IR Data: The target compound’s spectral features (unreported in evidence) likely resemble those of 8h (), which shows characteristic peaks for sulfonyl groups (IR: ~1657 cm⁻¹ for C=O) and aromatic protons (1H NMR: δ 7.00–8.02 ppm) .

Biological Activity

The compound 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies to elucidate its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the oxazole ring followed by the introduction of the thio group and subsequent amide bond formation. The purity and structure of synthesized compounds are often confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Antioxidant Activity

Recent studies have indicated that compounds with oxazole and thioether functionalities exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases. For instance, the introduction of electron-withdrawing groups on the oxazole ring has been shown to enhance antioxidant activity, as these modifications can stabilize free radicals more effectively than unsubstituted derivatives .

Neuroprotective Effects

The compound's neuroprotective effects have been studied in the context of neurodegenerative diseases. In vitro assays demonstrate that it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. The inhibition constants (IC50 values) for AChE were found to be in the low micromolar range, suggesting a strong potential for therapeutic applications .

Antimicrobial Activity

Preliminary assessments of antimicrobial activity have shown that this compound exhibits moderate activity against various bacterial strains. The compound's efficacy was evaluated using standard disk diffusion methods, where it demonstrated significant inhibition zones compared to control samples .

Structure-Activity Relationship (SAR)

The SAR studies indicate that substitutions on the oxazole ring significantly influence biological activity. For instance, the presence of bromine in the 3-position on the phenyl ring enhances both AChE inhibition and antioxidant properties. Conversely, substituents at other positions can either diminish or enhance these activities depending on their electronic nature and steric effects .

| Substituent Position | Effect on AChE Inhibition | Effect on Antioxidant Activity |

|---|---|---|

| 3-Bromo | Increased | Increased |

| 4-Methyl | Decreased | Decreased |

| Unsubstituted | Moderate | Moderate |

Case Studies

- Neuroprotective Study : A recent investigation into the neuroprotective properties revealed that treatment with this compound significantly reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide exposure. This study utilized neuronal cell lines and measured cell viability using MTT assays .

- Antimicrobial Efficacy : In a comparative study against common pathogens, this compound was tested alongside standard antibiotics. Results indicated that it could serve as a potential adjunct therapy due to its ability to enhance the efficacy of existing antibiotics against resistant strains .

Q & A

Q. Key Reaction Conditions :

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Confirms aromatic protons (δ 7.3–8.2 ppm for bromophenyl and o-tolyl groups) and carbonyl signals (δ 170–175 ppm for amide C=O) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 443.06 for C₁₉H₁₈BrN₂O₂S) with <2 ppm error .

- IR Spectroscopy : Detects key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. Table: Key Spectral Benchmarks

| Technique | Expected Peaks | Diagnostic Utility |

|---|---|---|

| ¹H NMR | δ 2.3 ppm (CH₃ of o-tolyl) | Confirms o-tolyl substitution |

| ¹³C NMR | δ 122–140 ppm (oxazole carbons) | Validates heterocyclic core |

| HRMS | m/z 443.06 (C₁₉H₁₈BrN₂O₂S) | Ensures molecular formula accuracy |

What preliminary biological screening assays are recommended to evaluate its potential therapeutic applications?

Answer:

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or LOX enzymes) using fluorescence-based protocols .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.